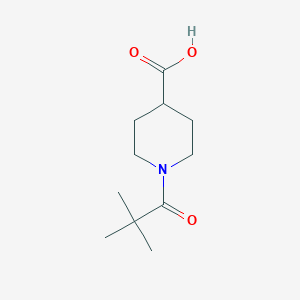

1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

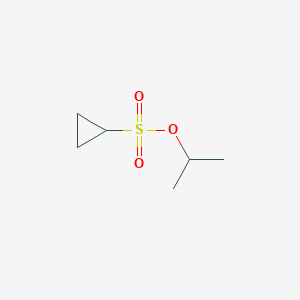

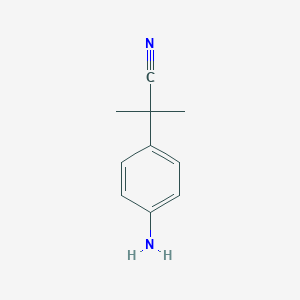

“1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 147958-90-5. It has a molecular weight of 213.28 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2,2-dimethylpropanoyl)-4-piperidinecarboxylic acid . The InChI code for this compound is 1S/C11H19NO3/c1-11(2,3)10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.科学的研究の応用

Drug Design and Synthesis

Piperidine derivatives, such as “1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives have been utilized in different ways as anticancer agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . Their unique structure allows them to interact with various viral proteins, disrupting their function and preventing viral replication.

Antimalarial Applications

The unique structure of piperidine derivatives has been exploited in the development of antimalarial drugs . These compounds can interfere with the life cycle of the malaria parasite, providing a potential treatment option.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown potential as antimicrobial and antifungal agents . Their ability to disrupt the function of various microbial and fungal proteins makes them a promising area of research.

Antihypertensive Applications

Piperidine derivatives have been used in the development of antihypertensive drugs . These compounds can interact with various proteins involved in blood pressure regulation, potentially providing a new treatment option for hypertension.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can interact with various proteins involved in pain and inflammation, providing potential relief.

Antipsychotic Applications

Piperidine derivatives have been used in the development of antipsychotic drugs . These compounds can interact with various proteins involved in brain function, potentially providing a new treatment option for various psychiatric disorders.

Safety and Hazards

作用機序

Target of Action

The primary targets of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid’s action are currently unknown . As research progresses, these effects will be identified and can provide insight into the potential therapeutic applications of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and more. Understanding these influences can help optimize conditions for this compound’s use.

特性

IUPAC Name |

1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIINYKWACEMEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368981 |

Source

|

| Record name | 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid | |

CAS RN |

147958-90-5 |

Source

|

| Record name | 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)

![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)

![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)

![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)